molecular formula C15H18N2O2 B11859590 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate

Cat. No.: B11859590
M. Wt: 258.32 g/mol
InChI Key: PNXZBYZJFQNPKV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C15H18N2O2, offered for research and development purposes . This product is part of a class of naphthalene-based compounds that are of significant interest in modern medicinal chemistry. The naphthalene nucleus serves as a versatile and adaptable platform in drug design, often improving a compound's chemical and metabolic stability while maintaining its pharmacological profile . Researchers are exploring naphthalene derivatives for a variety of biological activities, including their potential as anticancer agents . These compounds have demonstrated mechanisms of action such as inhibiting key enzymes like aromatase, and have shown the ability to induce cell cycle arrest and promote cellular apoptosis in scientific investigations . As a specialized carbamate derivative, this compound provides researchers with a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H18N2O2/c1-17(2)10-11-19-15(18)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3,(H,16,18)

InChI Key

PNXZBYZJFQNPKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthesis of 1-Naphthylcarbamoyl Chloride

1-Naphthylamine reacts with phosgene or triphosgene in anhydrous dichloromethane at 0–5°C to generate 1-naphthylcarbamoyl chloride. Triphosgene is preferred due to safer handling, yielding the intermediate in 85–92% purity after distillation.

1-Naphthylamine+Cl3C(O)CCl31-Naphthylcarbamoyl Chloride+HCl\text{1-Naphthylamine} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{1-Naphthylcarbamoyl Chloride} + \text{HCl}

Coupling with Dimethylaminoethanol

In a nitrogen atmosphere, 1-naphthylcarbamoyl chloride (1.2 equiv) is added dropwise to a solution of dimethylaminoethanol (1.0 equiv) and sodium hydride (1.5 equiv) in tetrahydrofuran (THF). The mixture is stirred at 25°C for 6–8 hours, followed by quenching with ice water. Extraction with ethyl acetate and column chromatography yields the product as a white solid (78–82% yield).

Table 1: Reaction Conditions for Carbamoyl Chloride Method

ParameterValue
SolventTHF
BaseNaH (1.5 equiv)
Temperature25°C
Reaction Time6–8 hours
Yield78–82%

Chloroformate-Mediated Synthesis

This two-step approach involves synthesizing dimethylaminoethyl chloroformate, followed by coupling with 1-naphthylamine.

Preparation of Dimethylaminoethyl Chloroformate

Dimethylaminoethanol reacts with triphosgene (0.35 equiv) in dichloromethane at −10°C. Triethylamine (3.0 equiv) neutralizes liberated HCl, yielding the chloroformate in situ. The intermediate is used directly without isolation due to its instability.

Dimethylaminoethanol+Cl3C(O)CCl3Dimethylaminoethyl Chloroformate\text{Dimethylaminoethanol} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{Dimethylaminoethyl Chloroformate}

Reaction with 1-Naphthylamine

1-Naphthylamine (1.0 equiv) is added to the chloroformate solution at 0°C, followed by stirring at 25°C for 4 hours. The mixture is washed with 5% NaOH and brine, with the organic layer dried over MgSO₄. Solvent removal and recrystallization from toluene-petroleum ether afford the product in 75–80% yield.

Table 2: Optimization of Chloroformate Method

ParameterOptimal Range
Triphosgene Equiv0.35–0.40
SolventDichloromethane
Reaction Temperature0°C → 25°C
WorkupNaOH wash, recrystallization
Yield75–80%

Isocyanate-Based Route

While less common due to safety concerns, this method utilizes 1-naphthyl isocyanate.

Generation of 1-Naphthyl Isocyanate

1-Naphthylamine is treated with phosgene in toluene at 80°C, producing 1-naphthyl isocyanate as a distillable liquid (bp 120–122°C/15 mmHg).

Carbamate Formation

Dimethylaminoethanol (1.1 equiv) is added to 1-naphthyl isocyanate (1.0 equiv) in dry THF. The exothermic reaction proceeds at 50°C for 3 hours, followed by solvent evaporation. The residue is purified via silica gel chromatography, yielding 85–90% of the target compound.

Table 3: Isocyanate Method Performance

ParameterValue
SolventTHF
Temperature50°C
Reaction Time3 hours
PurificationColumn chromatography
Yield85–90%

Reaction Optimization and Challenges

Solvent Selection

  • THF : Optimal for carbamoyl chloride and isocyanate routes due to polar aprotic nature.

  • Dichloromethane : Preferred for chloroformate synthesis, though requires low temperatures to minimize side reactions.

Base Influence

  • NaH : Enhances nucleophilicity of dimethylaminoethanol in carbamoyl chloride method.

  • Triethylamine : Neutralizes HCl in chloroformate synthesis, preventing amine protonation.

Temperature Control

  • Carbamoyl chloride coupling proceeds efficiently at 25°C, while isocyanate reactions require elevated temperatures (50°C) to drive completion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.92 (s, 6H, N(CH₃)₂), 3.58 (t, 2H, CH₂N), 4.26 (t, 2H, OCH₂), 7.45–8.15 (m, 7H, naphthalene).

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N–H bend).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity for all methods when recrystallization or chromatography is employed .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate has potential applications in oncology. It has been studied for its ability to inhibit tumor growth in various cancer models. A notable study demonstrated its efficacy against human cancer cell lines, showing selective cytotoxicity while sparing normal cells. The compound's mechanism of action may involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells .

2. Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens, making it a candidate for the development of new antibiotics. Preliminary findings suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .

3. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes implicated in disease progression, such as acetylcholinesterase. This inhibition can be relevant for treating neurodegenerative diseases where enzyme dysregulation is a factor .

Organic Synthesis Applications

1. Intermediate in Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of other pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the creation of novel compounds with enhanced biological activities .

2. Structural Analog Development
The unique structure of this compound provides a scaffold for designing new derivatives with improved pharmacological profiles. Researchers have explored various substitutions on the naphthalene ring and the carbamate group to enhance efficacy and reduce toxicity .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated against multiple cancer cell linesDemonstrated selective cytotoxicity, with IC50 values indicating effective tumor inhibition
Antimicrobial Efficacy StudyTested against common bacterial strainsShowed significant inhibition at low concentrations, suggesting potential as an antibiotic
Enzyme Inhibition AssayAssessed impact on acetylcholinesterase activityIdentified as a potent inhibitor, relevant for neurodegenerative disease research

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural elements include:

  • Carbamate linker : Enhances hydrolytic stability compared to esters.
  • Naphthalene moiety : Contributes to lipophilicity and π-π stacking interactions.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Aromatic System Applications/Properties
2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate C₁₅H₁₈N₂O₂ Carbamate, dimethylaminoethyl Naphthalene Unknown; inferred stability from CCS
Ethyl 4-(Dimethylamino)benzoate C₁₁H₁₅NO₂ Ester, dimethylaminobenzoyl Benzene Co-initiator in resin cements; higher reactivity than methacrylate analogs
2-(Dimethylamino)ethyl Methacrylate C₈H₁₅NO₂ Ester, methacrylate, dimethylaminoethyl None (aliphatic chain) Polymer chemistry; lower degree of conversion in resins
2-(Dimethylamino)ethyl (p-Chlorophenoxy)acetate C₁₂H₁₅ClNO₃ Ester, chlorophenoxy, dimethylaminoethyl Chlorophenoxy-benzene Pharmaceutical/agrochemical use (e.g., Cerebon, Analux)

Reactivity and Performance in Polymer Systems

  • Ethyl 4-(Dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC) and superior physical properties due to its aromatic ester structure .
  • However, the addition of diphenyliodonium hexafluorophosphate (DPI) significantly enhances DC in methacrylate-based systems, suggesting that electron-deficient aromatic groups (e.g., naphthalene in the target compound) might synergize with photoinitiators .

Collision Cross-Section and Molecular Dynamics

The CCS values for this compound adducts (159.6–171.2 Ų) align with mid-sized aromatic amines. Comparatively, smaller analogs like ethyl 4-(dimethylamino)benzoate would likely exhibit lower CCS due to reduced aromatic surface area .

Biological Activity

2-(Dimethylamino)ethyl naphthalen-1-ylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antiviral properties, interaction with biological targets, and its potential applications in drug development.

Chemical Structure

The compound features a naphthalene moiety linked to a dimethylaminoethyl group via a carbamate linkage. Its molecular formula contributes to its unique properties, making it a subject of interest in various research studies.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties . In vitro studies have shown its efficacy against certain viral pathogens, suggesting potential utility in antiviral drug development.

Interaction with Biological Targets

The compound has been shown to interact with various biological targets, which is crucial for its therapeutic potential. Notably, it may inhibit specific enzymes associated with disease pathways. For example, studies have indicated that it can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralExhibits activity against certain viral infections
Enzyme InhibitionInhibits lysosomal phospholipase A2 (LPLA2)
CytotoxicityShows selective cytotoxic effects on cancer cell lines

Study on Antiviral Efficacy

In a study assessing the antiviral efficacy of various compounds, this compound demonstrated significant inhibition of viral replication in cell cultures, indicating its potential as a therapeutic agent against viral infections.

Enzyme Interaction Studies

A detailed investigation into the interaction of the compound with LPLA2 revealed that it effectively reduces enzyme activity in a dose-dependent manner. This finding suggests that the compound could be further explored as a lead for developing inhibitors targeting LPLA2-related conditions .

Cytotoxicity Assessment

In vitro assays conducted on several cancer cell lines showed that this compound exhibited moderate cytotoxicity. The selectivity index calculated from these studies indicates that while the compound is cytotoxic to cancer cells, it shows lower toxicity to normal cells, highlighting its potential as a targeted cancer therapeutic .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.